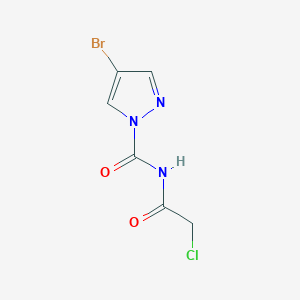
Pyrazole-1-carboxamide, 4-bromo-N-chloroacetyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole-1-carboxamide, 4-bromo-N-chloroacetyl-: is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring and a chloroacetyl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazole-1-carboxamide, 4-bromo-N-chloroacetyl- typically involves the following steps:
Formation of 4-bromopyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide in the presence of a suitable solvent such as acetic acid.
Introduction of the chloroacetyl group: The 4-bromopyrazole is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods: The industrial production of pyrazole-1-carboxamide, 4-bromo-N-chloroacetyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 4-position of the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrazole derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various oxidation and reduction products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with different functional groups.
Reduction Products: Reduced forms of the compound with different functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Heterocyclic Compounds: Pyrazole-1-carboxamide, 4-bromo-N-chloroacetyl- is used as a building block in the synthesis of various heterocyclic compounds.
Catalysis: It can be used as a ligand in catalytic reactions to enhance the efficiency and selectivity of the reactions.
Biology and Medicine:
Antifungal Agents: The compound has shown potential as an antifungal agent, inhibiting the growth of various fungal pathogens.
Antibacterial Agents: It has also demonstrated antibacterial activity against a range of bacterial strains.
Industry:
Mechanism of Action
The mechanism of action of pyrazole-1-carboxamide, 4-bromo-N-chloroacetyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Bromopyrazole: A precursor in the synthesis of pyrazole-1-carboxamide, 4-bromo-N-chloroacetyl-.
Pyrazole-4-carboxamide: A related compound with similar structural features but without the bromine and chloroacetyl groups.
1H-Pyrazole-1-carboxamidine: Another pyrazole derivative with different functional groups and applications.
Uniqueness:
Structural Features: The presence of both bromine and chloroacetyl groups in pyrazole-1-carboxamide, 4-bromo-N-chloroacetyl- makes it unique compared to other pyrazole derivatives.
Biological Activity: The compound exhibits distinct biological activities, including antifungal and antibacterial properties, which are not commonly observed in other similar compounds.
Properties
Molecular Formula |
C6H5BrClN3O2 |
|---|---|
Molecular Weight |
266.48 g/mol |
IUPAC Name |
4-bromo-N-(2-chloroacetyl)pyrazole-1-carboxamide |
InChI |
InChI=1S/C6H5BrClN3O2/c7-4-2-9-11(3-4)6(13)10-5(12)1-8/h2-3H,1H2,(H,10,12,13) |
InChI Key |
IIKDRMPZXCUFMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1C(=O)NC(=O)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















